molecular formula C7H8INO B1590238 2-Amino-4-iodoanisole CAS No. 77770-09-3

2-Amino-4-iodoanisole

Cat. No.: B1590238
CAS No.: 77770-09-3
M. Wt: 249.05 g/mol
InChI Key: KCAGMESWEMVFON-UHFFFAOYSA-N
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Description

2-Amino-4-iodoanisole: is an organic compound with the molecular formula C7H8INO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and methoxy groups at the 5th and 2nd positions, respectively. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-iodoanisole typically involves the iodination of 2-methoxyaniline. One common method is the Sandmeyer reaction, where 2-methoxyaniline is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced equipment and controlled environments .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-iodoanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Chemistry: 2-Amino-4-iodoanisole is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In the field of medicine, this compound is used as a pharmaceutical intermediate. It is involved in the synthesis of drugs and other biologically active compounds .

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of 2-Amino-4-iodoanisole involves its interaction with specific molecular targets. The iodine and methoxy groups on the benzene ring influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to the desired effects in pharmaceutical and industrial applications .

Comparison with Similar Compounds

  • 2-Iodo-5-methoxyaniline
  • 4-Iodo-2-methoxyaniline
  • 3-Methoxy-2-methylaniline

Comparison: Compared to these similar compounds, 2-Amino-4-iodoanisole has unique properties due to the specific positions of the iodine and methoxy groups on the benzene ring. This positional difference can significantly impact its reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

5-iodo-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAGMESWEMVFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512626
Record name 5-Iodo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77770-09-3
Record name 5-Iodo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-2-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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